(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17247000
InChI: InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m0/s1
SMILES:
Molecular Formula: C11H13FN2O3
Molecular Weight: 240.23 g/mol

(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid

CAS No.:

Cat. No.: VC17247000

Molecular Formula: C11H13FN2O3

Molecular Weight: 240.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid -

Specification

Molecular Formula C11H13FN2O3
Molecular Weight 240.23 g/mol
IUPAC Name 2-amino-4-fluoro-5-[(3R)-morpholin-3-yl]benzoic acid
Standard InChI InChI=1S/C11H13FN2O3/c12-8-4-9(13)7(11(15)16)3-6(8)10-5-17-2-1-14-10/h3-4,10,14H,1-2,5,13H2,(H,15,16)/t10-/m0/s1
Standard InChI Key OXHWLCTXCAIQRA-JTQLQIEISA-N
Isomeric SMILES C1COC[C@H](N1)C2=CC(=C(C=C2F)N)C(=O)O
Canonical SMILES C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O

Introduction

Chemical Identification and Structural Properties

The molecular formula of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid is C11H13FN2O3\text{C}_{11}\text{H}_{13}\text{FN}_2\text{O}_3, with a molecular weight of 240.23 g/mol. Its IUPAC name, 2-amino-4-fluoro-5-[(3R)-morpholin-3-yl]benzoic acid, reflects the (R)-configuration at the morpholine ring’s third position. The compound’s structure integrates a benzoic acid core substituted with a fluorine atom at the 4-position, an amino group at the 2-position, and a morpholine ring at the 5-position.

Key identifiers include:

  • Canonical SMILES: C1COCC(N1)C2=CC(=C(C=C2F)N)C(=O)O

  • InChIKey: OXHWLCTXCAIQRA-JTQLQIEISA-N

The morpholine ring introduces conformational rigidity, while the fluorine atom enhances electronegativity and potential hydrogen-bonding interactions. Chirality at the morpholine position may influence target binding affinity, as seen in kinase inhibitors like CSNK2A and MAPK14 modulators .

PropertyValue
Molecular FormulaC11H13FN2O3\text{C}_{11}\text{H}_{13}\text{FN}_2\text{O}_3
Molecular Weight240.23 g/mol
XLogP30.7 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5

Synthesis and Structural Optimization

The synthesis of (R)-2-Amino-4-fluoro-5-(morpholin-3-yl)benzoic acid involves multi-step organic transformations, though detailed protocols remain proprietary. General approaches for analogous compounds include:

  • Fluorination: Introduction of fluorine via electrophilic substitution or halogen exchange.

  • Morpholine Incorporation: Coupling morpholine derivatives to the aromatic ring using Buchwald-Hartwig amination or Ullmann-type reactions .

  • Chiral Resolution: Enantioselective synthesis or chromatographic separation to isolate the (R)-enantiomer.

For example, a related pyrazine-based kinase inhibitor synthesis utilized Suzuki-Miyaura couplings and reductive amination to install substituents . Similarly, protecting group strategies (e.g., tert-butoxycarbonyl for amines) may stabilize intermediates during synthesis.

Future Directions

  • Stereochemical Studies: Compare (R)- and (S)-enantiomers to elucidate configuration-activity relationships.

  • Proteomic Profiling: Identify off-target kinase interactions using kinome-wide screening.

  • Formulation Development: Explore salt forms (e.g., sodium or hydrochloride) to improve solubility.

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